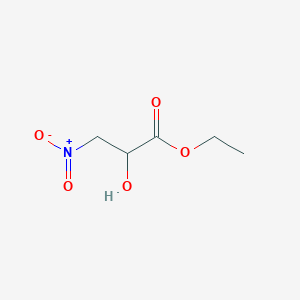
Ethyl 2-hydroxy-3-nitropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3-nitropropanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a nitro group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-nitropropanoate can be synthesized through a multi-step process involving the nitration of ethyl propanoate followed by hydroxylation. The nitration step typically involves the reaction of ethyl propanoate with a nitrating agent such as nitric acid under controlled temperature conditions. The hydroxylation step can be achieved using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 2-hydroxy-3-nitropropanoate can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ethyl 2-oxo-3-nitropropanoate.
Reduction: Ethyl 2-hydroxy-3-aminopropanoate.
Substitution: Various esters depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-3-nitropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving nitro and hydroxyl groups.
Industry: Used in the production of fragrances and flavoring agents due to its ester structure.
Mécanisme D'action
The mechanism of action of ethyl 2-hydroxy-3-nitropropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
Ethyl 3-nitropropanoate: Similar structure but lacks the hydroxyl group.
Ethyl 3-hydroxy-2-nitropropanoate: Similar structure but with different positioning of the hydroxyl and nitro groups.
Uniqueness: Ethyl 2-hydroxy-3-nitropropanoate is unique due to the presence of both a hydroxyl and a nitro group on adjacent carbon atoms. This unique arrangement allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
161834-42-0 |
|---|---|
Formule moléculaire |
C5H9NO5 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-nitropropanoate |
InChI |
InChI=1S/C5H9NO5/c1-2-11-5(8)4(7)3-6(9)10/h4,7H,2-3H2,1H3 |
Clé InChI |
QSRVAMYFLWRTLI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)
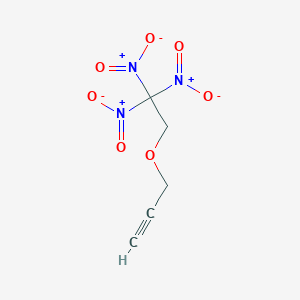

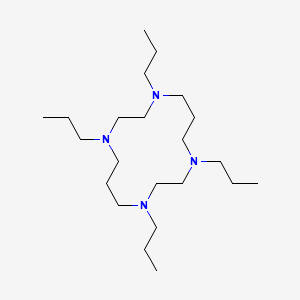
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)
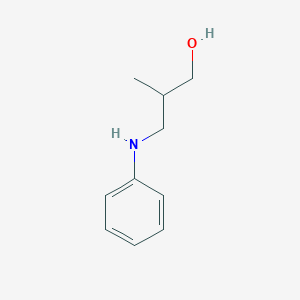
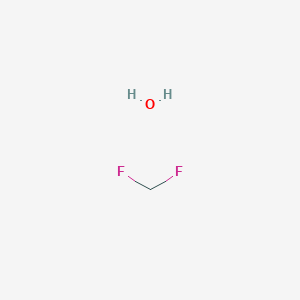
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
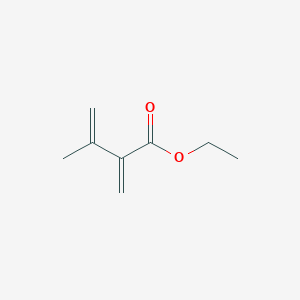
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
